molecular formula C17H21BrN2O2 B3247768 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester CAS No. 1823865-13-9

1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester

Cat. No.: B3247768
CAS No.: 1823865-13-9
M. Wt: 365.3 g/mol
InChI Key: MZUUYJZWHKVFOS-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H21BrN2O2 and a molecular weight of 365.2648 g/mol[_{{{CITATION{{{_1{1823865-13-9 | 1-Pyrrolidinecarboxylic acid, 3-(4-bromophenyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolidinecarboxylic acid with 4-bromobenzaldehyde followed by cyanomethylation and esterification[_{{{CITATION{{{_1{1823865-13-9 | 1-Pyrrolidinecarboxylic acid, 3-(4-bromophenyl .... The reaction conditions typically involve the use of reagents such as cyanide, esterification agents, and catalysts under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated control systems, and purification techniques such as crystallization and distillation.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds.

  • Medicine: The compound may be explored for its therapeutic properties in drug development.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, such as its interaction with enzymes, receptors, or other biological molecules. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 3-[(3-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester

  • Other pyrrolidine derivatives with different substituents

Uniqueness: 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of the bromophenyl group and the cyanomethyl moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(4-bromophenyl)-cyanomethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(11-20)15(10-19)12-4-6-14(18)7-5-12/h4-7,13,15H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUUYJZWHKVFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126691
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823865-13-9
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823865-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester

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